Gly3-VC-PAB-MMAE

説明

Conceptualization of Drug-Linker Conjugates in Targeted Therapeutics

The core concept of an ADC is to merge the exquisite target specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. researchgate.net This is achieved through a chemical linker, which is arguably the most critical component, influencing the ADC's stability, efficacy, and tolerability. news-medical.netnih.gov An ideal linker must remain stable in systemic circulation to prevent the premature release of its toxic payload, which could harm healthy cells. news-medical.netmdpi.com Upon internalization into the target cancer cell, the linker is designed to cleave through specific mechanisms, releasing the active drug in its unmodified, potent form. nih.goviris-biotech.de Drug-linker conjugates like Gly3-VC-PAB-MMAE are the pre-assembled units containing the payload and the linker, ready for conjugation to an antibody. glpbio.commedchemexpress.com

Structural Deconstruction and Functional Role of this compound Components

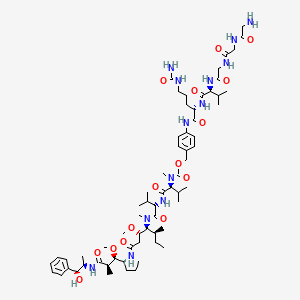

This compound is a modular compound where each component has a distinct and vital function. medchemexpress.cominvivochem.com The name itself deconstructs its structure: a tripeptide of glycine (B1666218) (Gly3), a dipeptide of valine-citrulline (VC), a p-aminobenzylcarbamate (PAB) spacer, and the cytotoxic payload, monomethyl auristatin E (MMAE).

| Component | Type | Primary Function |

| Gly3 (Glycine Tripeptide) | Linker Moiety | Enhances linker stability and hydrophilicity. |

| VC (Valine-Citrulline) | Protease-Sensitive Element | Serves as a specific cleavage site for lysosomal proteases like cathepsin B. iris-biotech.de |

| PAB (p-Aminobenzylcarbamate) | Self-Immolative Spacer | Spontaneously decomposes to release the payload after the VC sequence is cleaved. sigutlabs.comotago.ac.nz |

| MMAE (Monomethyl Auristatin E) | Cytotoxic Payload | A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. wikipedia.org |

The valine-citrulline (VC or Val-Cit) dipeptide is one of the most widely used cleavable sequences in ADC technology. nih.govmdpi.com Its design leverages the unique enzymatic environment within the lysosomes of cancer cells. broadpharm.com The VC sequence is an excellent substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. iris-biotech.de The linker remains largely intact in the extracellular fluid and systemic circulation but is efficiently cleaved by cathepsin B once the ADC has been internalized by the target cell. news-medical.netwikipedia.org This enzyme-specific cleavage is a critical trigger in the drug-release mechanism, ensuring that the payload is liberated predominantly inside the cancer cell. Research has confirmed that other cathepsins, such as K, L, and S, can also cleave the VC linker, which highlights the complexity of the intracellular processing of these ADCs. news-medical.netrsc.org

The p-aminobenzylcarbamate (PAB) group functions as a self-immolative spacer. sigutlabs.com This type of chemical unit is designed to undergo a rapid, spontaneous decomposition once its "trigger" is removed. nih.govotago.ac.nz In the context of this compound, the trigger is the enzymatic cleavage of the adjacent VC dipeptide. Once cathepsin B cleaves the amide bond between citrulline and the PAB unit, it exposes a free aniline (B41778) moiety on the PAB. mdpi.comresearchgate.net This exposure initiates a cascade of electronic rearrangements, specifically a 1,6-elimination reaction, which causes the PAB spacer to fragment. otago.ac.nzresearchgate.net This "immolation" process results in the clean and traceless release of the unmodified MMAE payload. iris-biotech.de The reliability and efficiency of this mechanism have made the PABC spacer a gold standard in the design of cleavable ADCs. sigutlabs.com

Monomethyl auristatin E (MMAE) is a synthetic and highly potent derivative of dolastatin 10, a natural product isolated from a marine mollusk. wikipedia.org It functions as an antimitotic agent by inhibiting cell division through the disruption of tubulin polymerization. By preventing the formation of microtubules, which are essential for creating the mitotic spindle, MMAE causes the cell cycle to arrest in the G2/M phase, ultimately leading to apoptotic cell death. nih.govucsd.edu The cytotoxicity of MMAE is exceptionally high—reportedly 100 to 1000 times more potent than traditional chemotherapeutics like doxorubicin—which makes it too toxic to be administered as a standalone drug. Its inclusion in an ADC framework allows its potent activity to be harnessed and directed specifically toward cancer cells, thereby enhancing the therapeutic window. wikipedia.org

This compound as a Modular Building Block in Preclinical ADC Research

This compound is commercially available as a research-grade chemical compound, positioned as a key building block for the synthesis of novel antibody-drug conjugates. medchemexpress.comglpbio.comcreative-biolabs.com Its modular nature, combining a next-generation tripeptide linker with a clinically validated cleavage site and payload, makes it a valuable tool for researchers. In preclinical studies, scientists can conjugate this compound to various monoclonal antibodies to explore new therapeutic targets or to create ADCs with potentially improved stability and efficacy profiles compared to those using simpler linkers. nih.gov The availability of such well-defined drug-linker systems accelerates the development and evaluation of new ADC candidates for a wide range of cancers. medchemexpress.comdcchemicals.com

Structure

2D Structure

特性

分子式 |

C64H103N13O15 |

|---|---|

分子量 |

1294.6 g/mol |

IUPAC名 |

[4-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C64H103N13O15/c1-15-39(8)55(47(90-13)31-51(81)77-30-20-24-46(77)57(91-14)40(9)58(83)70-41(10)56(82)43-21-17-16-18-22-43)75(11)62(87)53(37(4)5)74-61(86)54(38(6)7)76(12)64(89)92-35-42-25-27-44(28-26-42)71-59(84)45(23-19-29-67-63(66)88)72-60(85)52(36(2)3)73-50(80)34-69-49(79)33-68-48(78)32-65/h16-18,21-22,25-28,36-41,45-47,52-57,82H,15,19-20,23-24,29-35,65H2,1-14H3,(H,68,78)(H,69,79)(H,70,83)(H,71,84)(H,72,85)(H,73,80)(H,74,86)(H3,66,67,88)/t39-,40+,41+,45-,46-,47+,52-,53-,54-,55-,56+,57+/m0/s1 |

InChIキー |

DTPCLFVVLIDRFT-DYQZUOJJSA-N |

異性体SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CN |

正規SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CN |

製品の起源 |

United States |

Chemical Synthesis and Advanced Bioconjugation Strategies of Gly3 Vc Pab Mmae

Synthetic Methodologies for Gly3-VC-PAB-MMAE Chemical Production

Design and Synthesis of Gly3-VC-PAB Linker Precursors

The synthesis of the Gly3-VC-PAB linker precursor is typically accomplished using a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry. A key challenge in synthesizing peptide linkers containing the Val-Cit motif is the prevention of epimerization at the citrulline stereocenter, which can occur during coupling reactions. nih.govgoogle.com

A robust method to produce the VC-PAB core with high diastereoselectivity involves first coupling L-Citrulline to p-aminobenzyl alcohol (PABOH) using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the coupling of Fmoc-protected valine. nih.govnih.gov This approach has been shown to yield the Fmoc-Val-Cit-PABOH intermediate with excellent yield (85-95%) and minimal racemization. nih.gov

Building upon this core, the triglycine (B1329560) sequence is typically assembled using standard Fmoc-based SPPS protocols. researchgate.netuci.edu The synthesis would proceed as follows:

Immobilization: The Val-Cit-PABOH moiety is anchored to a solid support, often a 2-chlorotrityl chloride (2-CTC) resin, which is acid-sensitive and allows for the cleavage of the final peptide while keeping side-chain protecting groups intact if needed. uci.edunih.gov

Peptide Elongation: The triglycine unit is built sequentially. The Fmoc protecting group on the valine is removed using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). researchgate.netuci.edu Subsequently, Fmoc-Gly-OH is coupled using a standard coupling reagent cocktail, such as DIC/OxymaPure (N,N'-Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate). nih.gov This deprotection-coupling cycle is repeated three times to assemble the Gly-Gly-Gly sequence.

Cleavage from Resin: Once the full Gly3-VC-PAB peptide is assembled, it is cleaved from the resin. For a 2-CTC resin, a mild acidic solution, such as a mixture of acetic acid or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), is used. researchgate.net This yields the crude Gly3-VC-PAB-OH linker precursor.

Purification: The crude linker precursor is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the high-purity product required for the subsequent conjugation to the payload. acs.org

This modular solid-phase approach is efficient, scalable, and allows for the potential introduction of unnatural amino acids to further tune the linker's properties. nih.gov

Chemoselective Coupling Reactions for MMAE Integration

With the Gly3-VC-PAB linker precursor synthesized, the final step is the chemoselective integration of the monomethyl auristatin E (MMAE) payload. MMAE possesses a secondary amine at its N-terminus which serves as the attachment point for the linker. researchgate.net The coupling reaction forms a carbamate (B1207046) bond between the C-terminus of the PAB spacer and the N-terminus of MMAE.

The typical reaction scheme involves:

Activation of the PAB-alcohol: The hydroxyl group of the p-aminobenzyl alcohol (PAB) moiety on the linker is first activated to form a reactive intermediate. This is commonly achieved by converting it into a p-nitrophenyl (PNP) carbonate by reacting it with bis(4-nitrophenyl) carbonate in the presence of a base like N,N-diisopropylethylamine (DIPEA). rsc.org

Carbamate Bond Formation: The activated linker is then reacted with the N-terminal amine of MMAE. The reaction is typically carried out in an organic solvent like DMF with the addition of a base (e.g., DIPEA) and often a coupling additive like HOBt (Hydroxybenzotriazole) to facilitate the reaction and minimize side products. lifetein.com This nucleophilic substitution reaction results in the formation of the stable carbamate linkage, yielding the final this compound drug-linker construct. nih.gov

Final Purification: The resulting this compound is subjected to a final purification step, usually via RP-HPLC, to remove any unreacted starting materials and byproducts, ensuring high purity (>95%) for subsequent bioconjugation to a carrier protein. nih.govacs.org

The fully synthetic nature of this process allows for precise control over the structure and purity of the drug-linker, which is a critical parameter for the manufacturing of consistent and effective ADCs. researchgate.net

Diverse Bioconjugation Approaches Employing this compound

Once synthesized, the this compound drug-linker can be attached to a carrier protein, typically a monoclonal antibody (mAb), to form an ADC. The choice of conjugation strategy significantly impacts the homogeneity, stability, and therapeutic index of the final product. oup.comacrobiosystems.com

Site-Specific Conjugation onto Carrier Proteins

Site-specific conjugation methods are highly sought after as they produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which often leads to improved pharmacokinetics and a wider therapeutic window. acs.orgaacrjournals.orgnih.gov

One prominent site-specific method involves conjugation to engineered cysteine residues. This technique, often referred to as THIOMAB™ technology, involves introducing one or more cysteine residues at specific sites on the antibody sequence through site-directed mutagenesis. invivochem.com These engineered thiols provide reactive handles for conjugation. The process typically involves:

Antibody Engineering: Specific amino acid residues on the antibody's heavy or light chain are replaced with cysteine.

Reduction and Conjugation: The interchain disulfide bonds of the antibody are selectively reduced, followed by re-oxidation to preserve the native antibody structure while leaving the engineered cysteines as free thiols. A maleimide-functionalized version of the this compound linker is then reacted with these free thiols via a Michael addition reaction to form a stable thioether bond. This results in an ADC with a precisely controlled DAR, often DAR=2 if one cysteine is engineered into each of the two heavy chains. aacrjournals.org

The table below summarizes outcomes from a study comparing a site-specific ADC with a conventionally produced one, highlighting the improved properties.

| Property | Site-Specific ADC (RKAA-MMAE) | Conventional ADC (Polatuzumab Vedotin) |

| Target | CD79b | CD79b |

| Conjugation Site | Engineered Peptide Linker | Interchain Cysteines |

| Drug-to-Antibody Ratio (DAR) | 2.02 (Homogeneous) | ~3.5 (Heterogeneous mixture of DAR 0, 2, 4, 6) |

| Highest Non-Severely Toxic Dose (Rat) | 30 mg/kg | 10 mg/kg |

| Therapeutic Index Improvement | 4- to 6-fold | - |

| (Data sourced from a comparative study on anti-CD79b ADCs) aacrjournals.org |

Non-Site-Specific Conjugation Considerations and Optimization

Conventional, non-site-specific conjugation remains a widely used method. These strategies utilize the native amino acid residues of the antibody, primarily lysines and cysteines.

Cysteine Conjugation: This is the most common method for vc-MMAE based ADCs. It involves the partial reduction of the antibody's native interchain disulfide bonds using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov This exposes free thiol groups that can then react with a maleimide-activated this compound linker. The process results in a heterogeneous mixture of ADC species with DARs of 0, 2, 4, 6, and 8, and an average DAR typically between 3 and 4. google.comaacrjournals.org While robust, this heterogeneity can lead to batch-to-batch variability and less favorable pharmacokinetics for higher DAR species. acs.org

Lysine (B10760008) Conjugation: The surface-exposed lysine residues on an antibody contain primary amines in their side chains that can be targeted for conjugation. This is typically achieved by reacting the antibody with an N-hydroxysuccinimide (NHS) ester-activated linker. However, with dozens of accessible lysines on a typical IgG, this method produces a highly heterogeneous mixture with a wide range of DARs and conjugation sites, which can negatively impact the ADC's properties. mdpi.com

Optimization of these non-site-specific methods focuses on controlling the reaction conditions (e.g., temperature, pH, reagent stoichiometry) to narrow the distribution of DAR species and improve the consistency of the final ADC product. nih.gov

Enzymatic Ligation Techniques Utilizing this compound (e.g., Sortase A catalysis)

Enzymatic ligation offers a powerful alternative for creating homogeneous ADCs by leveraging the high specificity of enzymes. ucsd.edu Sortase A, a transpeptidase from Staphylococcus aureus, is particularly well-suited for this purpose. nih.govnih.gov It recognizes a specific peptide motif, LPXTG (where X is any amino acid), cleaves the peptide bond between threonine (T) and glycine (B1666218) (G), and ligates a nucleophile containing an N-terminal oligo-glycine sequence. nih.govgoogle.com

To utilize this for ADC production with this compound, the components are engineered as follows:

Antibody Modification: The carrier antibody is genetically engineered to include the LPETG recognition motif at a specific location, often at the C-terminus of the heavy or light chains. nih.govresearchgate.net

Drug-Linker Modification: The this compound drug-linker serves as the nucleophilic substrate, as its N-terminal triglycine sequence is recognized by Sortase A. researchgate.netjst.go.jp

Enzymatic Reaction: The LPETG-tagged antibody and the this compound are incubated with Sortase A. The enzyme catalyzes a transpeptidation reaction, forming a new, stable peptide bond between the threonine of the antibody's recognition motif and the N-terminal glycine of the drug-linker. nih.gov

This method allows for precise control over the conjugation site and stoichiometry, routinely achieving high conjugation efficiencies (>80%) and yielding ADCs with a defined DAR (e.g., DAR 2 or 4). nih.gov Studies have shown that introducing a spacer between the antibody C-terminus and the LPETG tag can significantly improve ligation efficiency. nih.govbohrium.com The specificity of the enzyme ensures that the modification occurs only at the intended site, preserving the antibody's antigen-binding capabilities. ucsd.edu

| Component | Function in Sortase A Ligation |

| Engineered Antibody | Contains a C-terminal LPETG motif, serving as the substrate for Sortase A. |

| This compound | The N-terminal triglycine acts as the nucleophile for the transpeptidation reaction. |

| Sortase A Enzyme | Catalyzes the site-specific formation of a peptide bond between the antibody and the drug-linker. |

Click Chemistry Applications with Modified this compound Derivatives

The evolution of antibody-drug conjugate (ADC) technology has increasingly focused on achieving greater homogeneity and site-specificity to improve therapeutic outcomes. Click chemistry, a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions, has become a pivotal tool in this endeavor. biochempeg.comnih.gov For the this compound linker-payload, this involves creating derivatives that incorporate a "click" handle, such as an azide (B81097) or a strained alkyne, enabling precise enzymatic or chemical installation onto an antibody. biochempeg.com

These reactions are considered bioorthogonal because the reactive groups (e.g., azides, alkynes) are absent in biological systems, ensuring that the conjugation chemistry does not interfere with native biomolecules and leaves the antibody and payload structures untouched. biochempeg.com This approach offers a significant advantage over traditional methods by allowing for controlled stoichiometry and placement of the drug, leading to more defined ADC formulations. biochempeg.com

Modified Derivatives for Bioorthogonal Conjugation:

To make the this compound linker-payload amenable to click chemistry, it must be derivatized with a suitable functional group. Research has explored several modifications:

Azide-Modified Linkers: A common strategy is to introduce an azide group (N₃) into the linker structure. An example is N₃-PEG₃-vc-PAB-MMAE , which incorporates an azide via a polyethylene (B3416737) glycol (PEG) spacer. dcchemicals.com The PEG spacer can also enhance the hydrophilicity of the ADC. This azide-functionalized drug-linker can then be coupled to an antibody that has been engineered to feature a complementary alkyne group, often a strained cyclooctyne (B158145) like dibenzocyclooctyne (DBCO), through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. nih.gov

Alkyne-Modified Linkers: Conversely, the linker can be functionalized with an alkyne. For instance, linkers containing bicyclononyne (BCN) or other strained alkynes can be synthesized for reaction with an azide-modified antibody. A similar tripeptide linker, BCN-PEG₃-GluGlyCit-PABC-MMAE , demonstrates this approach, highlighting how different peptide sequences can be adapted for click chemistry. researchgate.net

Tetrazine Ligation: The inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is another rapid and highly specific click reaction used for ADC development. nih.gov A derivative such as TCO-MMAE can be attached to engineered cysteine residues on an antibody, which is then activated by a tetrazine-containing molecule to release the payload.

The general process for creating a site-specific ADC using a click-modified this compound derivative involves two main steps:

Introduction of a Bioorthogonal Handle: An azide or alkyne group is incorporated into the antibody, often at a specific site through enzymatic methods or by engineering a unique cysteine or unnatural amino acid residue. nih.gov

Click Reaction: The modified antibody is then reacted with the complementary click-functionalized this compound derivative (e.g., azide-linker with alkyne-antibody). nih.gov

This modular approach allows for the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR). biochempeg.com

Table 1: Examples of Click Chemistry Reactions for ADC Synthesis

| Click Reaction Type | Antibody Handle | Linker-Payload Handle | Key Features |

|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Alkyne (e.g., DBCO, BCN) | Azide (N₃) | Copper-free, highly bioorthogonal, widely used for site-specific conjugation. nih.gov |

| Inverse-Electron-Demand Diels-Alder | Trans-cyclooctene (TCO) | Tetrazine | Extremely fast reaction kinetics, suitable for in vivo applications. nih.gov |

| Oxime Ligation | Aldehyde/Ketone | Aminooxy/Hydrazine | Forms stable oxime/hydrazone bonds under mild conditions. nih.gov |

Impact of Conjugation Chemistry on this compound Incorporation and ADC Heterogeneity

The method used to conjugate the this compound drug-linker to a monoclonal antibody (mAb) is a critical determinant of the final ADC's characteristics, profoundly influencing its homogeneity, stability, and pharmacokinetic profile. oup.com The primary challenge in ADC manufacturing is managing heterogeneity, which arises from variations in the number of conjugated drugs per antibody (drug-to-antibody ratio, or DAR) and the specific sites of attachment. acs.org

Conventional Cysteine Conjugation and Resulting Heterogeneity:

The most established method for conjugating maleimide-containing linkers, including derivatives of this compound, involves the partial reduction of interchain disulfide bonds within the antibody's hinge region. nih.govpatexia.com This process generates reactive thiol groups that can couple with the maleimide. A typical IgG1 antibody has four interchain disulfide bonds, and their reduction can yield up to eight reactive cysteines for conjugation. nih.govnih.gov

This conventional approach, while robust, inevitably produces a heterogeneous mixture of ADC species. tandfonline.com The final product contains antibodies with varying numbers of drug molecules, typically resulting in a distribution of even-numbered DARs (0, 2, 4, 6, and 8). acs.orgnih.gov For example, analysis of ADCs produced this way shows multiple distinct peaks on hydrophobic interaction chromatography (HIC), each corresponding to a different DAR species. acs.orgnih.gov This heterogeneity presents significant challenges for manufacturing consistency and analytical characterization. patexia.com Furthermore, different DAR species can possess distinct pharmacological properties, with higher DAR species often being more potent but also more prone to aggregation and faster clearance in vivo. nih.gov

Table 2: Typical DAR Distribution in Conventional Cysteine-Linked ADCs

| DAR Value | Description | Prevalence |

|---|---|---|

| 0 | Unconjugated Antibody | Variable, can compete with active ADC for target binding. nih.gov |

| 2 | Two Payloads per Antibody | Typically a major component. acs.org |

| 4 | Four Payloads per Antibody | Often the target average DAR for optimal therapeutic index. patexia.comnih.gov |

| 6 | Six Payloads per Antibody | Present in the mixture, contributes to higher hydrophobicity. acs.org |

| 8 | Eight Payloads per Antibody | Highest drug load, may have altered stability and pharmacokinetics. acs.orgnih.gov |

Site-Specific Conjugation Strategies to Enhance Homogeneity:

To overcome the limitations of random conjugation, numerous site-specific strategies have been developed to produce more homogeneous ADCs with a defined DAR. oup.comresearchgate.net These advanced methods allow for precise control over the location and stoichiometry of this compound conjugation.

Key site-specific approaches include:

Engineered Cysteines: This technique involves introducing one or more cysteine residues at specific, solvent-accessible sites on the antibody surface through site-directed mutagenesis. nih.govresearchgate.net These engineered thiols provide specific handles for conjugation, leading to a highly homogeneous product with a predictable DAR (e.g., DAR 2 if one cysteine is introduced per heavy chain). nih.govtandfonline.com

Enzymatic Conjugation: Enzymes like microbial transglutaminase (MTG) can be used to site-specifically attach drug-linkers. researchgate.netnih.gov MTG catalyzes the formation of a stable isopeptide bond between a glutamine tag engineered into the antibody and a primary amine on the drug-linker. nih.govresearchgate.net This allows for the production of homogeneous ADCs, such as those with a DAR of 2 or 4, with excellent stability. researchgate.net

Unnatural Amino Acids: Incorporating unnatural amino acids with bioorthogonal functional groups (e.g., p-acetylphenylalanine) into the antibody sequence provides a unique reactive handle for conjugation, completely separate from any native amino acid chemistry. nih.govresearchgate.net

These site-specific methods result in a single peak or a much simpler profile on HIC analysis, confirming the production of a largely homogeneous ADC population. nih.gov By ensuring a uniform DAR and conjugation site, these strategies lead to ADCs with more consistent physicochemical properties, improved pharmacokinetics, and potentially a wider therapeutic window compared to their heterogeneous counterparts. oup.comresearchgate.net

Mechanism of Action: Enzymatic Cleavage and Intracellular Payload Release of Gly3 Vc Pab Mmae

Proteolytic Cleavage of the Valine-Citrulline Dipeptide by Lysosomal Cathepsin B

Following the internalization of an ADC containing the Gly3-VC-PAB-MMAE linker into a target cell via antigen-mediated endocytosis, it is trafficked to the lysosome. nih.govnih.gov The acidic environment of the lysosome contains a high concentration of proteases, most notably Cathepsin B, a cysteine protease that is frequently overexpressed in various tumor cells. researchgate.netrsc.org This enzyme plays a pivotal role in the initial step of payload release by recognizing and cleaving the linker. researchgate.netcellmosaic.com

The primary cleavage event occurs at the amide bond connecting the C-terminus of the citrulline residue to the PAB spacer. encyclopedia.pubnih.gov While Cathepsin B is considered the principal enzyme responsible for this hydrolysis, studies have indicated that other lysosomal proteases, such as cathepsins S, L, and F, may also contribute to the cleavage of the valine-citrulline linker. encyclopedia.pubnih.gov This enzymatic action is crucial as it initiates the cascade that ultimately liberates the cytotoxic drug.

Cathepsin B exhibits a distinct specificity for certain peptide sequences, with the valine-citrulline (VC) motif being a particularly efficient substrate. iris-biotech.de The enzyme's activity is highly dependent on the pH, showing optimal function in the acidic milieu of the lysosome (around pH 4.6-5.0) and significantly reduced activity at the neutral pH of the bloodstream, which helps prevent premature drug release in circulation. acs.orgresearchgate.net

The kinetics of Cathepsin B-mediated cleavage are influenced by the amino acid residues at and around the cleavage site. The PABC spacer itself has been shown to improve enzyme binding and the kinetics of the cleavage reaction. nih.gov Studies comparing different dipeptide substrates have revealed variations in cleavage rates. For instance, one study found that a Z-Phe-Lys-PABC construct was hydrolyzed 30 times faster by purified Cathepsin B than a Z-Val-Cit-PABC construct. researchgate.net However, within a rat liver lysosomal lysate containing a mixture of proteases, the release rates for both were identical, highlighting the involvement of multiple enzymes in the intracellular environment. researchgate.net The catalytic efficiency (kcat/Km) of Cathepsin B varies with the substrate and pH, underscoring the enzyme's specific recognition properties. acs.orgescholarship.org

| Substrate | Enzyme | pH | kcat/Km (M⁻¹s⁻¹) | Source(s) |

| Z-Phe-Arg-AMC | Cathepsin B | 7.2 | ~95,000 | escholarship.org |

| Z-Phe-Arg-AMC | Cathepsin B | 4.6 | ~65,000 | escholarship.org |

| Z-Arg-Arg-AMC | Cathepsin B | 7.2 | ~40,000 | escholarship.org |

| Z-Arg-Arg-AMC | Cathepsin B | 4.6 | ~12,000 | escholarship.org |

| Z-Nle-Lys-Arg-AMC | Cathepsin B | 7.2 | ~95,000 | escholarship.org |

| Z-Nle-Lys-Arg-AMC | Cathepsin B | 4.6 | ~80,000 | escholarship.org |

This table presents kinetic data for various fluorogenic peptide substrates cleaved by Cathepsin B, illustrating the enzyme's substrate preferences and pH-dependent activity. Z represents a carboxybenzyl protecting group, and AMC is a fluorescent reporter group.

The efficiency of enzymatic cleavage is highly dependent on the amino acid sequence of the peptide linker. The Val-Cit dipeptide is widely used due to its high susceptibility to Cathepsin B cleavage and its stability in plasma. aacrjournals.org Researchers have explored numerous P2-P1 dipeptide combinations to optimize lysosomal cleavability and plasma stability. nih.gov For example, replacing the polar citrulline residue with a nonpolar amino acid like alanine (B10760859) (Val-Ala) can impact stability. nih.govnih.gov While the Val-Ala linker is also cleaved by Cathepsin B, it has shown reduced stability in plasma compared to Val-Cit in some contexts. nih.gov

The inclusion of the Gly3 (or similar sequences like GGFG) portion in the linker is designed to further modulate the properties of the ADC. nih.gov While the primary cleavage site remains the VC-PAB bond, the additional peptide sequence can influence factors such as solubility and steric hindrance, potentially affecting the accessibility of the VC motif to Cathepsin B.

Self-Immolation Mechanism of the p-Aminobenzylcarbamate (PAB) Spacer

Once Cathepsin B cleaves the amide bond between citrulline and the PAB spacer, a critical and spontaneous chemical reaction is triggered. nih.goviris-biotech.de The resulting aniline (B41778) nitrogen of the PAB group initiates a 1,6-elimination reaction, a rapid, thermodynamically driven electronic cascade. iris-biotech.deresearchgate.netotago.ac.nz

This self-immolative process involves the fragmentation of the PAB spacer. The elimination reaction leads to the release of carbon dioxide and the formation of an unstable intermediate, which quickly decomposes. iris-biotech.de The ultimate result of this cascade is the "traceless" release of the unmodified, fully active MMAE payload. iris-biotech.de This mechanism is advantageous because it does not leave any part of the linker attached to the drug, which could otherwise hinder its cytotoxic activity. researchgate.net

Intracellular Liberation and Accumulation of Monomethyl Auristatin E (MMAE)

Following the enzymatic cleavage and the self-immolation of the PAB spacer, free MMAE is liberated within the lysosome. dimabio.com MMAE is a highly potent antimitotic agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. dimabio.com

The liberated MMAE is relatively membrane-permeable, allowing it to diffuse out of the lysosome and into the cytoplasm where it can bind to its target, tubulin. researchgate.net Studies have shown that upon release from ADCs, intracellular concentrations of MMAE can reach the micromolar range, which is well above the concentration required for its cytotoxic effect. aacrjournals.org A direct correlation has been established between the intracellular concentration of released MMAE and the in vitro potency of the ADC. aacrjournals.orgaacrjournals.org Furthermore, the permeability of MMAE allows it to diffuse out of the target cell and kill nearby, antigen-negative tumor cells, a phenomenon known as the "bystander effect". dimabio.comresearchgate.net

Comparative Analysis of this compound Cleavage with Other Lysosomally Cleavable Linkers

The Gly3-VC-PAB linker is one of several designs for lysosomally cleavable linkers used in ADCs. Its properties are often benchmarked against other systems to evaluate relative advantages in stability and payload release.

Val-Cit vs. Other Dipeptides: The Val-Cit linker is generally considered to have a favorable balance of plasma stability and efficient lysosomal cleavage. Other dipeptides like Val-Ala are also susceptible to Cathepsin B but may exhibit different stability profiles. nih.gov A Phe-Lys dipeptide has been shown to be cleaved more rapidly than Val-Cit by purified Cathepsin B, but this difference was nullified in a lysosomal lysate, suggesting a broader enzymatic contribution in the cellular context. researchgate.net

Cathepsin-Cleavable vs. Legumain-Cleavable Linkers: An alternative to cathepsin-sensitive linkers are those cleaved by legumain, another lysosomal protease. nih.govresearchgate.net These linkers often contain asparagine (Asn) residues and are designed to be more hydrophilic than the relatively hydrophobic Val-Cit linker. tandfonline.comtandfonline.com While payload release from Asn-containing linkers can be slower, they have demonstrated comparable or even improved efficacy in certain models and may offer advantages in terms of resistance to off-target cleavage by enzymes like neutrophil elastase. researchgate.nettandfonline.com

Cathepsin-Cleavable vs. Glucuronide Linkers: β-glucuronide linkers represent another class of cleavable systems. aacrjournals.orgnih.gov These are cleaved by β-glucuronidase, an enzyme also abundant in the lysosome. researchgate.net Both VC-PAB and β-glucuronide linkers have been shown to effectively release MMAE and mediate a bystander effect, indicating that the properties of the released payload are a primary driver of this effect, regardless of the specific linker chemistry. aacrjournals.org

| Linker Type | Cleavage Enzyme(s) | Key Peptide/Motif | Release Mechanism | Key Characteristics | Source(s) |

| Gly3-VC-PAB | Cathepsin B (primary); other cathepsins | Valine-Citrulline (VC) | Proteolytic cleavage followed by PAB self-immolation | Well-established; good balance of stability and cleavage | encyclopedia.pubnih.gov |

| Val-Ala-PAB | Cathepsin B | Valine-Alanine (VA) | Proteolytic cleavage followed by PAB self-immolation | Can be less stable in plasma than VC | nih.govnih.gov |

| Phe-Lys-PAB | Cathepsin B; other lysosomal proteases | Phenylalanine-Lysine (Phe-Lys) | Proteolytic cleavage followed by PAB self-immolation | Faster cleavage by pure Cathepsin B than VC | researchgate.net |

| Asn-Linkers | Legumain | Asparagine (Asn) | Proteolytic cleavage | More hydrophilic than VC; may improve ADC stability | nih.govresearchgate.nettandfonline.com |

| GGFG-Linker | Cathepsin B | Gly-Gly-Phe-Gly | Proteolytic cleavage | Tetrapeptide linker used in successful ADCs | nih.gov |

| β-Glucuronide Linker | β-glucuronidase | Glucuronic acid | Enzymatic cleavage followed by self-immolation | Utilizes a different lysosomal enzyme pathway | aacrjournals.orgnih.gov |

Molecular and Cellular Biological Investigations of Mmae Activity Released from Gly3 Vc Pab Mmae

Inhibition of Tubulin Polymerization by MMAE

MMAE is a synthetic analog of the natural antimitotic agent dolastatin 10. invivochem.comnih.govmdpi.com Its primary mechanism of action is the potent inhibition of tubulin polymerization, a critical process for microtubule formation and dynamics. invivochem.comnih.govmdpi.com

Disruption of Microtubule Dynamics and Spindle Formation

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. MMAE exerts its cytotoxic effect by binding to tubulin dimers, thereby preventing their polymerization into microtubules. nih.govresearchgate.net This disruption of microtubule assembly leads to a dysfunctional mitotic spindle, which is incapable of properly segregating chromosomes during mitosis. nih.gov The binding of MMAE to tubulin has been characterized to occur at the vinca (B1221190) alkaloid binding site. nih.gov

Research has demonstrated that MMAE's interaction with tubulin is highly effective. In a tubulin polymerization inhibition assay, free MMAE exhibited a potent inhibitory effect with a half-maximal effective concentration (EC50) of 1.426 μM. nih.gov Even when conjugated to linkers, the inhibitory activity, though slightly reduced, remains significant, underscoring the inherent potency of the MMAE moiety. nih.gov

Table 1: Inhibition of Tubulin Polymerization by MMAE and its Conjugates

| Compound | EC50 (μM) of Tubulin Polymerization Inhibition |

|---|---|

| MMAE | 1.426 |

| Cys-linker-MMAE Conjugate 1 | 1.525 |

| Cys-linker-MMAE Conjugate 2 | 2.903 |

Data from a tubulin polymerization inhibition assay showing the concentration for 50% maximal effect. nih.gov

Consequences on Cell Cycle Arrest in G2/M Phase

The disruption of the mitotic spindle apparatus by MMAE directly leads to the activation of the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This checkpoint halts the cell cycle in the G2/M phase, preventing the cell from proceeding into anaphase with a defective spindle. nih.govresearchgate.netresearchgate.net This G2/M arrest is a hallmark of treatment with microtubule-destabilizing agents like MMAE.

Numerous in vitro studies have confirmed the induction of G2/M cell cycle arrest by MMAE and ADCs that release MMAE. For instance, treatment of pancreatic cancer cell lines with an MMAE-conjugated antibody resulted in a significant, dose-dependent increase in the percentage of cells in the G2/M phase. researchgate.net Similarly, in prostate cancer cell lines, both MMAE and a phosphate (B84403) derivative of MMAE (MMAEp) were shown to stall cell cycle progression at the G2/M phase. researchgate.net

Table 2: Effect of MMAE on Cell Cycle Distribution in Pancreatic Cancer Cells

| Cell Line | Treatment (Concentration) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|---|

| Capan-2 | Vehicle Control | 55.1 | 25.3 | 19.6 |

| Capan-2 | HzMUC1-MMAE (1 µg/mL) | 30.2 | 15.1 | 54.7 |

| CFPAC-1 | Vehicle Control | 60.5 | 22.1 | 17.4 |

| CFPAC-1 | HzMUC1-MMAE (1 µg/mL) | 35.8 | 18.9 | 45.3 |

Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment. researchgate.net

Cellular Responses to MMAE Payload Release

The sustained G2/M arrest and the disruption of essential microtubule functions ultimately trigger programmed cell death, or apoptosis, in the targeted cancer cells. This is a key downstream effect of the cytotoxic payload release.

Induction of Apoptosis Pathways in Target Cells

The induction of apoptosis by MMAE is a well-documented phenomenon. frontiersin.orgnih.gov Following G2/M arrest, cells treated with MMAE exhibit classic signs of apoptosis, including the activation of caspases, which are key executioner proteins in the apoptotic cascade. frontiersin.org The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is a common marker of apoptosis and is consistently observed in cells treated with MMAE-releasing ADCs. frontiersin.orgresearchgate.net

Flow cytometry analysis using Annexin V and propidium (B1200493) iodide (PI) staining is a standard method to quantify apoptosis. Studies have shown a dose-dependent increase in the percentage of apoptotic cells (Annexin V positive) in various cancer cell lines upon treatment with MMAE-containing ADCs. frontiersin.orgnih.gov For example, in non-Hodgkin lymphoma cell lines, treatment with a Rituximab-MMAE conjugate led to a significant increase in the apoptotic cell population. frontiersin.org

Table 3: Apoptosis Induction by a Rituximab-MMAE Conjugate in Non-Hodgkin Lymphoma Cells

| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) |

|---|---|---|

| Ramos | Control | 5.2 |

| Ramos | Rituximab-MMAE (100 ng/mL) | 25.8 |

| Ramos | Rituximab-MMAE (1000 ng/mL) | 48.3 |

| Daudi | Control | 6.1 |

| Daudi | Rituximab-MMAE (100 ng/mL) | 22.4 |

| Daudi | Rituximab-MMAE (1000 ng/mL) | 41.7 |

Data represents the percentage of apoptotic cells after treatment. frontiersin.org

Modulation of Cellular Proliferation and Viability in In Vitro Systems

The culmination of tubulin polymerization inhibition, G2/M arrest, and apoptosis induction is a potent inhibition of cancer cell proliferation and a reduction in cell viability. researchgate.netresearchgate.netscispace.com The cytotoxic activity of MMAE is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.

MMAE itself is highly potent, with IC50 values often in the nanomolar or even sub-nanomolar range across a variety of cancer cell lines. researchgate.netresearchgate.net When delivered via an ADC, the cytotoxic effect is targeted to antigen-expressing cells, leading to a significant reduction in their viability. researchgate.netmdpi.com

Table 4: In Vitro Cytotoxicity (IC50) of MMAE and MMAE-Containing ADCs in Various Cancer Cell Lines

| Cell Line | Compound | IC50 (nM) |

|---|---|---|

| BxPC-3 (Pancreatic) | MMAE | 0.97 |

| PSN-1 (Pancreatic) | MMAE | 0.99 |

| Capan-1 (Pancreatic) | MMAE | 1.10 |

| Panc-1 (Pancreatic) | MMAE | 1.16 |

| SK-BR-3 (Breast, HER2+) | Trastuzumab-vc-MMAE | ~3.0 (µg/mL) |

| NCI-N87 (Gastric, HER2+) | Trastuzumab-vc-MMAE | ~3.0 (µg/mL) |

| JIMT-1 (Breast, HER2+) | Trastuzumab-vc-MMAE | ~3.0 (µg/mL) |

| MCF-7 (Breast, HER2-) | mil40-15 (ADC) | >1000 |

| MDA-MB-468 (Breast, HER2-) | mil40-15 (ADC) | >1000 |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. researchgate.netmdpi.comcreative-biolabs.com

Specificity of MMAE Activity in Cultured Cell Lines Following Targeted Delivery

A key advantage of delivering MMAE via an ADC like one containing Gly3-VC-PAB-MMAE is the targeted nature of its cytotoxicity. scispace.com The antibody component of the ADC directs the conjugate to cancer cells that express a specific surface antigen. Upon binding and internalization, the linker is cleaved, and MMAE is released, leading to cell death. This targeted delivery is designed to spare antigen-negative healthy cells, thereby reducing systemic toxicity.

In vitro studies have consistently demonstrated the specificity of MMAE activity following targeted delivery. ADCs containing MMAE show potent cytotoxicity against antigen-positive cell lines, while their effect on antigen-negative cell lines is significantly diminished. scispace.commdpi.com For example, an anti-HER2 ADC carrying MMAE effectively kills HER2-positive breast cancer cells but has minimal impact on HER2-negative cells at the same concentrations. scispace.com

Furthermore, the cleavable linker in constructs like this compound can lead to a "bystander effect." aacrjournals.orgnih.govresearchgate.net This occurs when the released, cell-permeable MMAE diffuses out of the targeted antigen-positive cell and kills nearby antigen-negative tumor cells. This bystander killing is considered a significant advantage in treating heterogeneous tumors where not all cancer cells express the target antigen. aacrjournals.orgresearchgate.net Quantitative in vitro co-culture studies have shown that the extent of bystander killing increases with a higher proportion of antigen-positive cells in the culture. nih.gov

Preclinical Research Methodologies and Characterization of Gly3 Vc Pab Mmae Conjugates

In Vitro Assays for Linker Stability and Payload Release Kinetics

A critical aspect of ADC design is the stability of the linker connecting the antibody to the cytotoxic payload. The linker must be stable enough to prevent premature release of the payload in systemic circulation, which could lead to off-target toxicity, while also allowing for efficient cleavage and payload release once the ADC has reached its target. The Gly3-VC-PAB-MMAE system utilizes a dipeptide linker (valine-citrulline, VC) that is designed to be cleaved by lysosomal proteases.

The amount of intact ADC and released MMAE can be quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS). nih.govsterlingpharmasolutions.com For instance, a study evaluating an ADC with a valine-citrulline linker (hRS7-Val-Cit-PAB-MMAE) in human plasma showed a time-dependent decrease in the concentration of the intact ADC, indicating linker cleavage. nih.gov While linkers like VC-PAB are generally stable in human plasma, they have shown susceptibility to cleavage by carboxylesterases in rodent plasma, which can complicate preclinical evaluation. nih.govresearchgate.net Research has shown that modifications to the linker, such as the addition of a hydrophilic amino acid, can enhance plasma stability. nih.gov

Table 1: Illustrative Plasma Stability of a vc-PAB-MMAE ADC

| Time (hours) | Intact ADC Remaining (%) | Released MMAE (ng/mL) |

|---|---|---|

| 0 | 100 | 0 |

| 24 | 95 | 5 |

| 48 | 88 | 12 |

| 72 | 82 | 18 |

This table provides a hypothetical representation of data from a plasma stability study. Actual results can vary based on the specific antibody and conjugation method.

The this compound linker is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly active in the lysosomal compartment of cells. creative-biolabs.comcellmosaic.com To assess the efficiency of this cleavage, in vitro assays are conducted using purified lysosomal enzymes or lysosomal homogenates. nih.gov

In these assays, the ADC is incubated with the enzyme at an optimal pH (typically acidic, mimicking the lysosomal environment), and the release of MMAE is measured over time. nih.govnih.gov Studies have demonstrated that the valine-citrulline linker is readily cleaved by cathepsin B, leading to the release of the active MMAE payload. nih.govresearchgate.netsemanticscholar.org Research has also shown that other cathepsins (H and L) can contribute to the cleavage of similar dipeptide linkers. nih.gov The rate of cleavage can be influenced by the specific amino acid sequence of the linker. nih.govresearchgate.netsemanticscholar.org It has been shown that the presence of the bulky IgG1 antibody carrier does not significantly impede the rate of drug release by cathepsin B. nih.govresearchgate.netsemanticscholar.org

Cellular Assays for Functional Assessment

Cellular assays are crucial for evaluating the biological activity of this compound-based ADCs, from initial target binding and internalization to the ultimate induction of cell death.

The therapeutic efficacy of an ADC begins with its ability to bind specifically to a target antigen on the surface of cancer cells. almacgroup.com This binding event triggers receptor-mediated endocytosis, a process where the ADC-antigen complex is internalized into the cell. researchgate.netnih.govnjbio.com

Receptor binding affinity is typically measured using techniques like flow cytometry or surface plasmon resonance (SPR). Internalization can be visualized and quantified using fluorescently labeled ADCs and confocal microscopy or by using assays that measure the amount of internalized ADC over time. nih.gov The rate and extent of internalization are critical parameters that influence the subsequent delivery of the payload to the lysosomes for cleavage. nih.gov

Once the ADC is internalized and trafficked to the lysosomes, the Gly3-VC-PAB linker is cleaved, releasing the potent cytotoxic drug, MMAE. nih.govnih.gov To confirm this crucial step, quantitative assays are employed to measure the concentration of free MMAE within the cell.

This is often achieved by lysing the cells at different time points after ADC treatment and analyzing the lysate using sensitive analytical methods like LC-MS/MS. nih.gov These studies can confirm that the linker is being cleaved as designed and provide insights into the kinetics of payload release within the target cell. nih.govresearchgate.net The amount of intracellularly released MMAE is expected to correlate with the cytotoxic activity of the ADC. researchgate.net

MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation and cell division. cellmosaic.cominvivochem.comcellmosaic.comnih.gov The disruption of the microtubule network ultimately leads to cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.net

Immunofluorescence microscopy is a powerful tool to visualize these effects. Cells treated with a this compound-based ADC can be stained with antibodies against tubulin to observe the disruption of the microtubule network. researchgate.net Apoptosis can be detected using various microscopy-based assays, such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, which detects DNA fragmentation, or by using fluorescent probes that bind to activated caspases, key enzymes in the apoptotic pathway. These visual assessments provide direct evidence of the ADC's mechanism of action at the cellular level. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Monomethyl Auristatin E (MMAE) |

| hRS7-Val-Cit-PAB-MMAE |

| Trastuzumab |

| Labetuzumab govitecan |

| SAR408701 |

| Ado-trastuzumab emtansine |

| Gemtuzumab ozogamicin |

| Brentuximab vedotin |

| Trastuzumab emtansine |

| Tisotumab vedotin |

| Disitamab Vedotin |

| Moxetumomab pasudotox |

| Cetuximab sarotalocan |

| Mirvetuximab Soravtansine |

| Belantamab mafodotin |

| Trastuzumab deruxtecan |

| Pinatuzumab vedotin |

| DEDN6526A |

| DMUC5754A |

| DMOT4039A |

| DFRF4539A |

| Lutetium (177Lu) lilotomab satetraxetan |

| Inotuzumab ozogamicin |

| Polatuzumab vedotin |

| Enfortumab vedotin |

| Sacituzumab govitecan |

| Cys-mc-MMAF |

| Lys-SMCC-DM1 |

| SN-38 |

| Doxorubicin |

| Maytansinoid DM4 |

| Calicheamicin |

| PBD (pyrrolobenzodiazepine) |

| Exatecan |

| Deruxtecan |

| Camptothecin |

| Topotecan |

| Irinotecan |

Analytical Techniques for Conjugate Characterization

Rigorous analytical characterization is essential to ensure the quality, consistency, and safety of an ADC. This involves a suite of techniques to verify the structure, purity, and homogeneity of the conjugate, including the crucial drug-to-antibody ratio (DAR).

Chromatographic Methods for Purity and Integrity Assessment (e.g., HPLC)

Table 1: Representative Purity Data for this compound and Related Conjugates This table is interactive. Click on the headers to sort.

| Compound/Conjugate | Analytical Method | Reported Purity | Source(s) |

|---|---|---|---|

| This compound (linker-drug) | Not Specified | >98% | medchemexpress.com |

| This compound (linker-drug) | Not Specified | 99.63% | nih.gov |

| This compound (linker-drug) | Not Specified | >95% | researchgate.netnih.gov |

| Affibody-PEG-Gly3-VC-PAB-MMAE | HPLC | >95% | medchemexpress.com |

Mass Spectrometry for Structural Confirmation and Drug-to-Antibody Ratio (DAR) Determination

Mass spectrometry (MS) is an indispensable tool for the structural characterization of ADCs, providing precise mass measurements that confirm successful conjugation and allow for the determination of the drug-to-antibody ratio (DAR). researchgate.net Techniques like quadrupole time-of-flight (Q-TOF) MS can analyze the intact ADC, as well as its subunits after reduction, to reveal the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). researchgate.netnih.gov

For ADCs created using site-specific conjugation methods, such as the Sortase A-mediated coupling of GGG-VC-PAB-MMAE (this compound) to an antibody, MS analysis is used to confirm the precise mass shift corresponding to the addition of the drug-linker. researchgate.netresearchgate.net For example, in the generation of an anti-CD20 ADC, Q-TOF MS analysis was used to confirm the successful conjugation by identifying the expected mass differences in the antibody's heavy and light chains. researchgate.net Similarly, the conjugation of GGG-VC-PAB-MMAE to a novel fusion protein, Fc-U-ZHER2, was confirmed using Western blotting with an anti-MMAE monoclonal antibody, verifying the presence of the payload on the final conjugate. researchgate.netnih.gov This confirmation is critical, as the DAR significantly influences the ADC's potency and therapeutic index. researchgate.net

Table 2: Example Mass Spectrometry Findings for MMAE-based ADCs This table is interactive. Click on the headers to sort.

| ADC Analyte | Mass Spectrometry Technique | Key Finding | Implication | Source(s) |

|---|---|---|---|---|

| Trastuzumab-Gly3-VC-PAB-MMAE | TOF-MS | Main glycoforms of naked mAb, DAR2, and DAR4 species identified. | Confirms heterogeneity and allows DAR calculation. | researchgate.net |

| Ofatumumab-GGG-PEG-vcMMAE | Q-TOF MS | Mass shift of ~1049 Da on heavy chain confirmed successful conjugation. | Verifies site-specific enzymatic conjugation. | researchgate.netnih.gov |

| Fc-U-ZHER2-MMAE | Western Blot (anti-MMAE) | Successful coupling of MMAE to the protein was confirmed. | Provides structural evidence of conjugation. | researchgate.net |

Application of Preclinical Models for Mechanistic Elucidation

Preclinical models, both in vitro and in vivo, are fundamental to understanding the mechanism of action of ADCs like those utilizing the this compound linker. These models allow for the assessment of target-dependent activity and the evaluation of linker stability in a complex biological environment.

In Vitro Cell Culture Models for Target-Dependent Action

In vitro cytotoxicity assays using cancer cell lines are essential for demonstrating the target-dependent killing activity of an ADC. nih.gov These assays measure the half-maximal inhibitory concentration (IC50) of the ADC against cell lines with varying levels of target antigen expression. An ADC utilizing the this compound linker is expected to be highly potent against antigen-positive cells and significantly less active against antigen-negative cells, demonstrating its specificity.

For example, a novel ADC, Fc-U-ZHER2-MMAE, which incorporates the GGG-VC-PAB-MMAE linker-drug, was tested against various HER2-expressing cancer cell lines. The ADC demonstrated potent cytotoxic activity with IC50 values in the nanomolar range, confirming its ability to kill target cells effectively. researchgate.netnih.gov This target-dependent cytotoxicity is predicated on the internalization of the ADC and subsequent cleavage of the VC linker by lysosomal proteases like Cathepsin B, releasing the MMAE payload to induce cell death. researchgate.net

Table 3: In Vitro Cytotoxicity of Fc-U-ZHER2-MMAE (GGG-VC-PAB-MMAE) in HER2-Positive Cancer Cell Lines This table is interactive. Click on the headers to sort.

| Cell Line | Cancer Type | IC50 (nM) of Fc-U-ZHER2-MMAE | Source(s) |

|---|---|---|---|

| NCI-N87 | Gastric Cancer | 1.8 | nih.gov |

| BT-474 | Breast Cancer | 3.6 | nih.gov |

| SK-BR-3 | Breast Cancer | 3.5 | nih.gov |

Xenograft Models for Evaluating Linker Stability in Biological Contexts

A significant challenge for ADCs with standard VC linkers has been their instability in mouse plasma due to cleavage by the carboxylesterase Ces1c, leading to premature payload release. researchgate.net Modifications to the linker, such as the addition of a triglycine (B1329560) (Gly3) or glutamic acid (E) spacer, have been developed to improve stability in murine models, thereby providing a more accurate preclinical assessment of efficacy. researchgate.netresearchgate.net Studies with the Fc-U-ZHER2-MMAE conjugate, which uses the this compound system, have shown significant, dose-dependent tumor growth inhibition in NCI-N87 gastric cancer and SK-OV-3 ovarian cancer xenograft models. researchgate.netnih.gov In the NCI-N87 model, treatment led to the complete regression of tumors, highlighting the potent anti-tumor activity and demonstrating the effective stability and release characteristics of the linker within the in vivo tumor microenvironment. nih.gov

Table 4: Summary of In Vivo Efficacy in Xenograft Models for an ADC with GGG-VC-PAB-MMAE This table is interactive. Click on the headers to sort.

| Xenograft Model | Cancer Type | ADC | Key Efficacy Finding | Source(s) |

|---|---|---|---|---|

| NCI-N87 | Gastric Cancer | Fc-U-ZHER2-MMAE | Significant and dose-dependent tumor suppression; complete tumor regression observed. | nih.gov |

| SK-OV-3 | Ovarian Cancer | Fc-U-ZHER2-MMAE | Complete tumor regression observed in a portion of animals. | nih.gov |

| Jurkat E6-1 | Leukemia | Oba01 (zaptuzumab-vc-MMAE) | Complete response in 87.5% of mice at 8 mg/kg. |

Advanced Research Directions and Future Perspectives for Gly3 Vc Pab Mmae in Bioconjugate Science

Rational Design of Gly3-VC-PAB-MMAE Variants for Optimized Linker Characteristics

The rational design of linker variants is a critical area of research aimed at enhancing the therapeutic index of ADCs by modulating key characteristics such as stability in circulation, solubility, and the efficiency of payload release at the target site. axispharm.combiopharminternational.comcreative-biolabs.com

Peptide Spacer Modification: The triglycine (B1329560) (Gly3) spacer in this compound plays a role in conferring hydrophilicity and influencing the steric accessibility of the cleavage site. Research into linker optimization has demonstrated that modifications to the peptide sequence can significantly impact ADC performance. For instance, studies comparing different dipeptide linkers have shown that while Val-Cit is efficiently cleaved by lysosomal proteases like cathepsin B, other sequences such as Val-Ala can also be effective, sometimes with different cleavage kinetics and stability profiles. axispharm.comnih.gov The optimization of these peptide sequences is a key strategy to balance the need for stability in the bloodstream with rapid and efficient payload release within the tumor cell. researchgate.net

Hydrophilicity Enhancement: A significant challenge in ADC development is the tendency of highly potent, hydrophobic payloads like MMAE to induce aggregation, particularly at higher drug-to-antibody ratios (DAR). nih.gov Increasing the hydrophilicity of the linker is a promising approach to mitigate this issue. Novel hydrophilic auristatin glycoside payloads, for example, have been shown to allow for high-DAR conjugation without causing aggregation, leading to enhanced in vivo antitumor activity. nih.gov While not a direct modification of the Gly3-VC-PAB linker itself, this principle of hydrophilicity enhancement is being applied to linker design, with the goal of creating next-generation ADCs with improved biophysical properties and efficacy.

Table 1: Comparison of Linker Characteristics and Design Considerations

| Feature | Standard Gly3-VC-PAB | Potential Variant | Optimization Goal |

| Peptide Cleavage Site | Val-Cit | Val-Ala, Ala-Ala | Modulate cleavage efficiency and specificity. nih.govresearchgate.net |

| Spacer | Triglycine (Gly3) | PEGylated spacers | Increase hydrophilicity and improve pharmacokinetics. medchemexpress.comglpbio.com |

| Payload Attachment | C-terminus of linker | Central linker attachment | Alter steric hindrance and release kinetics. nih.gov |

Exploration of this compound in Dual-Drug and Multi-Payload Conjugate Strategies

To address tumor heterogeneity and the development of drug resistance, researchers are exploring the delivery of multiple therapeutic agents on a single targeting molecule.

Dual-Drug ADCs: The concept of a dual-drug ADC involves attaching two different payloads with distinct mechanisms of action to the same antibody. This approach has the potential to induce synergistic anticancer effects and overcome resistance to a single payload type. For example, a dual-drug ADC has been developed by combining the tubulin inhibitor MMAF with PNU-159682, a DNA-damaging agent, on a HER2-targeting antibody using a site-specific thio-selenomab conjugation platform. nih.gov While this example uses MMAF, the principle is directly applicable to MMAE-containing linkers like this compound. Combining MMAE with a payload that has a different cellular target could provide a powerful strategy against resistant tumors.

Multi-Payload Strategies: Another approach involves combining different variants of the same class of drug, such as MMAE and MMAF, on a single ADC. researchgate.net MMAE is known for its cell permeability and potent bystander killing effect, while MMAF is less permeable and may be more effective against target cells in the absence of a bystander effect. A combination of these could broaden the therapeutic window and address different aspects of the tumor microenvironment. researchgate.net

Integration of this compound with Novel Targeting Moieties Beyond Antibodies

While monoclonal antibodies are the most common targeting moieties for ADCs, their large size can limit tumor penetration. This has spurred research into smaller targeting scaffolds.

Antibody Fragments: Smaller antibody fragments, such as Fabs, single-chain variable fragments (scFvs), and single-domain antibodies (VHHs or nanobodies), offer potential advantages in terms of tumor penetration and biodistribution. nih.gov this compound and similar linkers have been successfully conjugated to these fragments, demonstrating the modularity of this drug-linker system. For instance, Trastuzumab-Qtag2-MMAE has shown potent cytotoxic effects on HER2-positive cells. nih.gov

Peptide- and Small Molecule-Drug Conjugates: Peptides and small molecules that bind to tumor-specific receptors represent another class of promising targeting agents. Their small size allows for rapid tumor accumulation and clearance from circulation. A notable example is the development of small-molecule drug conjugates (SMDCs) targeting prostate-specific membrane antigen (PSMA). medchemexpress.comdcchemicals.com Linker-payloads like Val-Cit-PAB-MMAE have been conjugated to small molecule PSMA inhibitors for the targeted chemotherapy of prostate cancer, showcasing the adaptability of the VC-PAB-MMAE system beyond large protein scaffolds. medchemexpress.comdcchemicals.com

Q & A

Basic: What are the critical structural components of Gly3-VC-PAB-MMAE, and how do they contribute to ADC functionality?

This compound consists of three key components:

- Gly3 : A tri-glycine spacer enhancing solubility and reducing steric hindrance between the antibody and linker .

- VC-PAB : A protease-cleavable valine-citrulline dipeptide linker bound to a self-immolative para-aminobenzyl (PAB) group. This structure enables selective drug release in lysosomal environments via cathepsin B cleavage .

- MMAE : A microtubule-disrupting auristatin derivative with sub-nanomolar cytotoxicity .

Methodological Insight: Validate linker-drug stability using HPLC and MALDI-TOF post-conjugation to ensure structural integrity .

Basic: How does the Gly3-VC-PAB linker facilitate controlled drug release in target cells?

The VC dipeptide is cleaved by lysosomal cathepsin B, triggering PAB self-immolation and releasing free MMAE. This mechanism ensures payload release only in target cells, minimizing off-target toxicity .

Experimental Design: Use lysosomal pH buffers (pH 4.5–5.0) and recombinant cathepsin B to simulate drug release kinetics in vitro. Quantify MMAE via LC-MS/MS .

Advanced: What methodologies optimize conjugation efficiency between this compound and antibody carriers?

- Coupling Chemistry : Maleimide-thiol conjugation (e.g., with SMCC or PEG chains) achieves >95% efficiency at 1:1.2 molar ratios (linker:antibody) using DIPEA as a catalyst .

- Purification : Ni-column chromatography removes unreacted components, ensuring >95% purity (verified by HPLC) .

Data Table:

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Molar Ratio | 1:1.2 (linker:antibody) | 98% Conjugation |

| Catalyst | DIPEA | Reaction completion |

| Purity Post-Purification | Ni-column | >95% |

Advanced: How can researchers assess Gly3-VC-PAB linker stability under varying lysosomal conditions?

- Protease Sensitivity : Incubate ADCs with cathepsin B (0.1–1.0 µg/mL) at pH 5.0 and monitor MMAE release via LC-MS/MS .

- Stability Assays : Compare linker integrity in serum (pH 7.4) vs. lysosomal buffers (pH 4.5–5.0) over 72 hours .

Key Finding: Gly3-VC-PAB shows <5% premature drug release in serum, confirming lysosome-specific activation .

Data Analysis: What analytical techniques validate the purity and molecular mass of this compound conjugates?

- HPLC : Reversed-phase chromatography with C18 columns (gradient: 20–80% acetonitrile) identifies impurities .

- MALDI-TOF : Confirms molecular mass (e.g., observed 10,092.69 Da vs. theoretical 10,101.1 Da for HM conjugates) .

Protocol: Use trifluoroacetic acid (0.1%) in the mobile phase to enhance peak resolution .

Advanced: How does drug-to-antibody ratio (DAR) impact the pharmacokinetics and efficacy of this compound ADCs?

- Optimal DAR : 3–4 ensures balance between cytotoxicity and systemic exposure. Higher DAR (>6) increases clearance rates, reducing tumor uptake .

- In Vivo Testing: Use xenograft models (e.g., HER2+ breast cancer) to correlate DAR with tumor regression and toxicity .

Data Contradiction: How to resolve discrepancies between in vitro cytotoxicity and in vivo efficacy data?

- Hypothesis Testing : Evaluate whether tumor microenvironment factors (e.g., pH heterogeneity, protease expression) reduce drug activation .

- Orthogonal Assays : Compare ADC internalization rates (flow cytometry) with MMAE release kinetics (LC-MS/MS) across cell lines .

Advanced: What considerations are critical for developing assays to quantify free vs. conjugated MMAE in pharmacokinetic studies?

- Sample Preparation : Acidic precipitation removes antibodies, leaving free MMAE in supernatant .

- LC-MS/MS Parameters : Use deuterated MMAE as an internal standard for quantification (LLOQ: 0.1 ng/mL) .

Mechanism: How does the valine-citrulline (VC) sequence influence protease cleavage efficiency?

The VC dipeptide is a substrate for cathepsin B but resistant to serum proteases. Mutagenesis studies show replacing citrulline with lysine reduces cleavage by 90% .

Method: Use fluorogenic substrates (e.g., Ac-VC-PABC-AMC) to measure protease activity in target vs. non-target tissues .

Experimental Design: What factors optimize in vivo therapeutic index studies for this compound ADCs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。